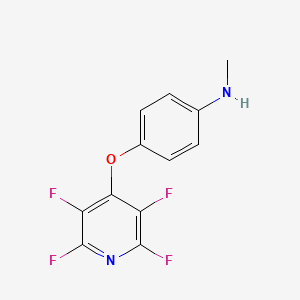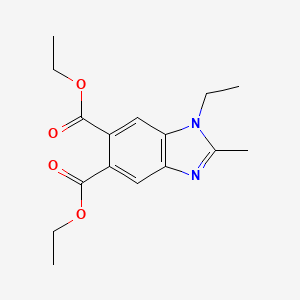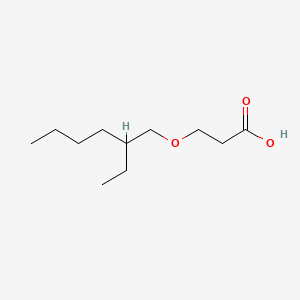
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is a fluorinated aromatic amine compound. The presence of fluorine atoms in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline typically involves the nucleophilic substitution of pentafluoropyridine with an appropriate nucleophile. For instance, the reaction of pentafluoropyridine with N-methylaniline under basic conditions can yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties
作用機序
The mechanism by which N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the pyridine ring can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: A similar compound with a methyl group instead of the N-methyl-4-oxyaniline moiety.
3,5-Difluoro-4-methyl-6-(2-propoxy-ethylamino)-pyridin-2-yloxy-benzamidine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline is unique due to the presence of both the N-methyl-4-oxyaniline and the tetrafluoropyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
672887-35-3 |
|---|---|
分子式 |
C12H8F4N2O |
分子量 |
272.20 g/mol |
IUPAC名 |
N-methyl-4-(2,3,5,6-tetrafluoropyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H8F4N2O/c1-17-6-2-4-7(5-3-6)19-10-8(13)11(15)18-12(16)9(10)14/h2-5,17H,1H3 |
InChIキー |
QNTVJUDODDAUOK-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)OC2=C(C(=NC(=C2F)F)F)F |
溶解性 |
6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)



![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
